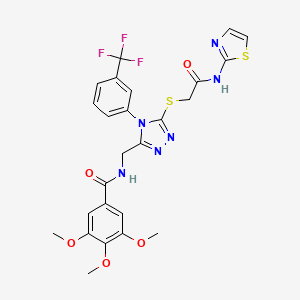

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

描述

This compound is a structurally complex benzamide derivative featuring:

- 3,4,5-Trimethoxybenzamide core: A highly substituted aromatic ring with three methoxy groups, which enhance electron-donating properties and influence molecular conformation .

- 1,2,4-Triazole scaffold: A heterocyclic ring substituted at position 4 with a 3-(trifluoromethyl)phenyl group, providing steric bulk and moderate electron-withdrawing effects.

- Thioether linkage: Connects the triazole to a 2-oxo-2-(thiazol-2-ylamino)ethyl group, introducing a thiazole moiety capable of hydrogen bonding and π-π interactions .

The trifluoromethyl group on the phenyl ring improves metabolic stability and lipophilicity, while the thiazole-triazole-thioether architecture may contribute to bioactivity in medicinal chemistry contexts .

属性

IUPAC Name |

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N6O5S2/c1-37-17-9-14(10-18(38-2)21(17)39-3)22(36)30-12-19-32-33-24(41-13-20(35)31-23-29-7-8-40-23)34(19)16-6-4-5-15(11-16)25(26,27)28/h4-11H,12-13H2,1-3H3,(H,30,36)(H,29,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLXGWLIBKVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure

The compound can be broken down into several functional moieties:

- Trimethoxybenzamide : Contributes to the lipophilicity and biological interactions.

- Thiazole and Triazole Rings : Known for their role in various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of thiazole and triazole moieties is crucial for its cytotoxic effects.

-

Mechanism of Action :

- The compound has shown significant inhibition of cell proliferation in various cancer cell lines.

- It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

-

Case Studies :

- In a study on A549 lung adenocarcinoma cells, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

- Another study reported that structural modifications in the thiazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that favors specific substitutions .

Antimicrobial Activity

The compound also displays promising antimicrobial properties.

-

Antibacterial Effects :

- It has been tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing effective bactericidal action with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

- Antifungal Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- The presence of electron-donating groups like methoxy which enhance interaction with biological targets.

- Specific substitutions on the thiazole and triazole rings that increase potency against cancer cells and bacteria.

Data Table: Biological Activity Summary

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of thiazole and triazole rings. The characterization is carried out using techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography to confirm the structure and purity of the compound.

Key Steps in Synthesis:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thioketones with α-bromo ketones.

- Triazole Formation : The triazole ring is constructed via cycloaddition reactions involving azides and alkynes or through the use of hydrazine derivatives.

- Amide Bond Formation : The final step involves the coupling of the benzamide with the synthesized thiazole and triazole components.

Antitumor Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with these moieties can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies report that thiazole-containing compounds exhibit broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups enhances this activity .

Anticonvulsant Activity

Thiazole derivatives are noted for their anticonvulsant properties. Research has highlighted that certain thiazole-based compounds can significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .

Case Study 1: Antitumor Efficacy

A study investigated a series of thiazole-triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced activity, with certain substitutions leading to enhanced potency against breast cancer cells .

Case Study 2: Antimicrobial Screening

In another study, several thiazole derivatives were screened for antimicrobial activity using standard methods against various bacterial strains. Compounds with specific substituents showed promising results, indicating their potential as new antimicrobial agents .

相似化合物的比较

Structural Analogues with Modified Aromatic Substitutents

Key Observations :

- Trifluoromethyl vs. Methoxy/Sulfonyl : The target’s 3-(trifluoromethyl)phenyl group offers moderate electron withdrawal and enhanced lipophilicity compared to the electron-donating 2-methoxyphenyl in or the strongly electron-withdrawing sulfonyl group in .

- Thiazole vs.

Analogues with Varied Heterocyclic Linkers

Key Observations :

- Triazole vs. Thiadiazole : The target’s 1,2,4-triazole core may exhibit greater metabolic stability compared to thiadiazole derivatives (e.g., ), which are prone to ring-opening reactions.

- Thioether vs.

Analogues with Modified Active Methylene Components

Key Observations :

- Pyridine vs. Thiazole : The acetylpyridine in introduces a basic nitrogen, contrasting with the neutral thiazole in the target. This may alter binding interactions in biological systems.

- Ethyl Ester vs. Thioether : The ethyl ester in increases hydrophilicity, whereas the thioether in the target enhances lipophilicity.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, CH₃CN, reflux | 76.2 | |

| Heterocyclization | H₂SO₄, 24h, RT | 97.4 | |

| Triazole-thione alkylation | Bromoalkanes, NaOH, ethanol | 82–89 |

Which spectroscopic and crystallographic methods are most effective for characterizing the compound?

Basic Research Question

- 1H/13C NMR : Resolve substituent environments (e.g., trifluoromethyl phenyl protons at δ 7.52–7.94 ppm, thiazole NH at δ 10.68 ppm) .

- IR spectroscopy : Confirm carbonyl (ν~1649–1670 cm⁻¹) and thioamide (ν~1130 cm⁻¹) groups .

- X-ray crystallography : Resolve crystal packing and confirm triazole-thiazole connectivity (e.g., C–S bond lengths: 1.74–1.79 Å) .

- Mass spectrometry (FAB) : Validate molecular weight (e.g., m/z = 384 [M+H]⁺ for intermediates) .

How can researchers optimize heterocyclization steps to improve yield?

Advanced Research Question

- Catalyst screening : Replace H₂SO₄ with milder acids (e.g., polyphosphoric acid) to reduce side reactions .

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .

- Temperature control : Gradual heating (40–60°C) prevents decomposition of sensitive thioamide intermediates .

- AI-driven optimization : Apply machine learning (COMSOL Multiphysics) to model reaction kinetics and identify ideal conditions .

What strategies resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

- Dynamic NMR : Detect tautomerism (e.g., thione ↔ thiol forms in triazole-thiones) causing peak splitting .

- Deuterium exchange : Identify exchangeable protons (e.g., NH groups) to assign ambiguous signals .

- Complementary techniques : Cross-validate IR carbonyl peaks with X-ray bond lengths to confirm functional groups .

How can computational modeling enhance the design of derivatives with improved bioactivity?

Advanced Research Question

- Docking studies : Screen derivatives against target proteins (e.g., CYP enzymes) to prioritize synthesis .

- QSAR models : Correlate substituent electronegativity (e.g., CF₃ groups) with metabolic stability .

- MD simulations : Predict solubility by simulating interactions with lipid bilayers or aqueous solvents .

What mechanistic considerations explain thiazole and triazole ring formation?

Advanced Research Question

- Nucleophilic attack : Thiolate ions (from 5-mercapto-triazoles) displace halides in α-haloacetamides to form thioethers .

- Cyclization pathways : Protonation of thioamide NH groups in H₂SO₄ facilitates intramolecular attack, forming thiazolidinone rings .

- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable triazole isomers over kinetically favored intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。